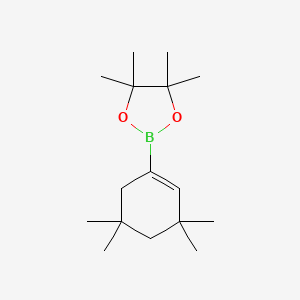

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Description

This organoboron compound features a 1,3,2-dioxaborolane core substituted with four methyl groups at the 4,4,5,5-positions and a 3,3,5,5-tetramethylcyclohex-1-en-1-yl group at the 2-position. Its molecular formula is C₁₇H₃₁BO₂ (MW: 278.24 g/mol), and it is characterized by a planar dioxaborolane ring stabilized by steric and electronic effects from the methyl substituents . The cyclohexenyl group introduces rigidity and steric bulk, influencing reactivity in cross-coupling reactions and stability under ambient conditions.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohexen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29BO2/c1-13(2)9-12(10-14(3,4)11-13)17-18-15(5,6)16(7,8)19-17/h9H,10-11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMFBRCBEYKITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630949 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859217-85-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a tetramethylcyclohexene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: It can be reduced under specific conditions to yield different boron-containing products.

Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring or the cyclohexene moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides or other reduced boron species.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound can be used in the synthesis of biologically active molecules and as a tool for studying boron-containing compounds in biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The dioxaborolane ring can act as a Lewis acid, facilitating reactions with nucleophiles. The cyclohexene moiety can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural and Electronic Features

Reactivity in Cross-Coupling Reactions

- Target Compound: The bulky cyclohexenyl group hinders transmetalation in Suzuki-Miyaura couplings but improves stability against protic solvents. Limited data on catalytic efficiency .

- Styryl Derivatives (e.g., Compound 8a ) : Exhibit high reactivity in couplings due to conjugation, but Z/E isomers show divergent regioselectivity.

- Aryl Derivatives (e.g., 3-Methylsulfonylphenyl ) : Electron-withdrawing groups accelerate oxidative addition but may require optimized catalysts for efficient coupling.

Key Research Findings

Crystallographic Data : The dioxaborolane ring in the target compound adopts a near-planar geometry with D₂ₕ symmetry , enhancing crystallinity and stability .

Catalytic Applications : While less reactive than styryl or aryl analogs, the target compound’s steric bulk makes it suitable for selective couplings in sterically demanding environments .

NMR Characteristics : The cyclohexenyl substituent generates distinct ¹H NMR signals (δ 1.2–1.5 ppm for methyl groups; δ 5.8 ppm for cyclohexene proton), differing markedly from aryl derivatives (δ 7.0–8.5 ppm) .

Biological Activity

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H28B2O4 |

| Molecular Weight | 330.22 g/mol |

| CAS Registry Number | 99770-93-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boron compounds are known to interact with biological molecules through reversible covalent bonding. This interaction can modulate enzyme activity and influence metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes such as serine proteases and cysteine proteases by forming stable complexes.

- Signal Transduction Modulation : The compound may alter signaling pathways by modifying protein interactions or by acting as a ligand for specific receptors.

Biological Activity

Recent studies have highlighted several areas of biological activity for this compound:

Anticancer Activity

Research indicates that boron-containing compounds exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism : It is believed that the compound disrupts cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Boronic acids have been recognized for their antimicrobial effects:

- Broad-Spectrum Activity : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : It may interfere with bacterial cell wall synthesis or disrupt metabolic processes within the bacteria.

Case Studies

Several case studies have further elucidated the biological effects of this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxicity of the compound on breast cancer cells.

- Findings : The study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers were elevated in treated cells compared to controls.

-

Antimicrobial Assessment :

- Objective : To assess the effectiveness against Staphylococcus aureus.

- Findings : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus strains.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane?

The compound is synthesized via Suzuki-Miyaura coupling or transesterification of pinacol boronic esters. A common method involves reacting 3,3,5,5-tetramethylcyclohex-1-en-1-yl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursors under anhydrous conditions. Critical parameters include:

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of analytical techniques:

- NMR spectroscopy : Confirm the absence of unreacted boronic acid (δ ~7 ppm in H NMR) and verify the cyclohexenyl substituent’s integration.

- Mass spectrometry (MS) : ESI-MS or HRMS should match the molecular ion peak (C₁₆H₂₇BO₂, exact mass: 262.21 g/mol).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% recommended for catalytic applications) .

Q. What safety precautions are essential during handling?

- Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis.

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat.

- Spill management : Neutralize with sand or vermiculite; avoid water due to boronate ester reactivity .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexenyl substituent influence reactivity in cross-coupling reactions?

The 3,3,5,5-tetramethylcyclohexenyl group introduces steric hindrance, which:

- Slows transmetallation : Requires elevated temperatures (80–100°C) in Suzuki-Miyaura couplings.

- Enhances selectivity : Prevents β-hydride elimination in alkyl-aryl couplings.

- Optimization strategy : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to balance activity and stability .

Q. How to resolve contradictions in catalytic activity data across different studies?

Discrepancies often arise from:

- Impurity profiles : Trace Pd residues (e.g., from Pd-catalyzed synthesis) may act as unintended catalysts. Mitigate via chelation with EDTA .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) can stabilize intermediates differently than non-polar solvents. Validate reaction conditions using kinetic studies (e.g., in situ IR monitoring) .

Q. What computational methods are suitable for predicting this compound’s reactivity?

- DFT calculations : Model the boron center’s electrophilicity using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular docking : Predict steric interactions in enzyme inhibition studies (e.g., proteasome inhibitors).

- Validation : Compare computed B NMR shifts (δ ~30 ppm) with experimental data .

Q. How to design experiments for analyzing hydrolytic stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.